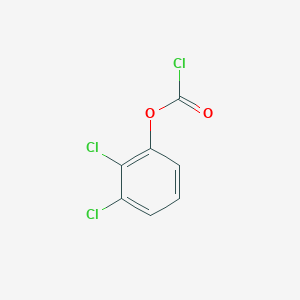![molecular formula C9H12FNO B13215555 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13215555.png)
2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a fluoroethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or nitro groups .
Scientific Research Applications
2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides stability and rigidity. The carbonitrile group can participate in various chemical reactions, making the compound versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but without the fluoroethyl and carbonitrile groups.
2,7-Diazabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but with nitrogen atoms in the ring.
Uniqueness
This compound is unique due to its combination of a fluoroethyl group, a carbonitrile group, and a bicyclic structure. This combination provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H12FNO/c10-4-3-9(6-11)5-7-1-2-8(9)12-7/h7-8H,1-5H2 |
InChI Key |
GYIZOXWMELAYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CCF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


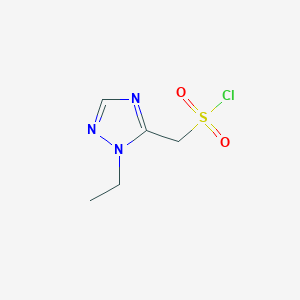
![1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
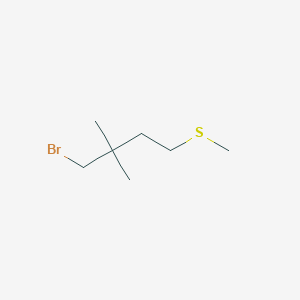

![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
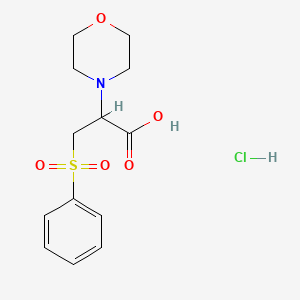

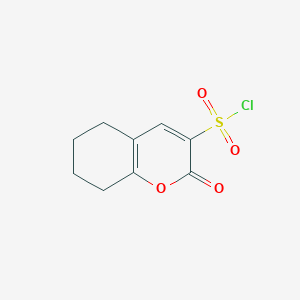
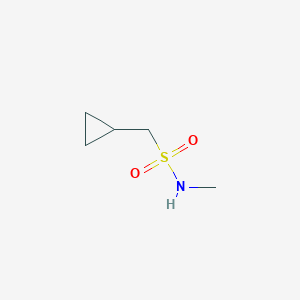
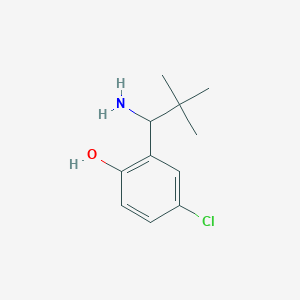
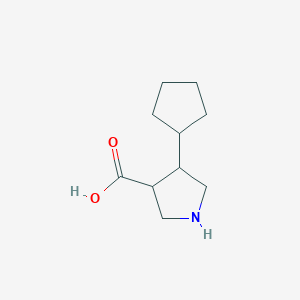
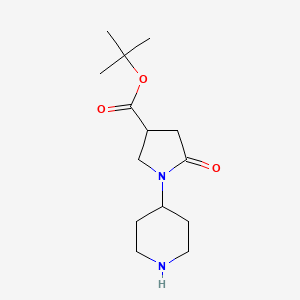
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
